p-Dodecylbenzyl chloride

Description

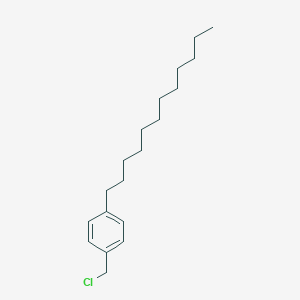

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-4-dodecylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31Cl/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-15-19(17-20)16-14-18/h13-16H,2-12,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNZYJWGJDFBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90950782 | |

| Record name | 1-(Chloromethyl)-4-dodecylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-37-0, 28061-21-4 | |

| Record name | p-Dodecylbenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Chloromethyl)-4-dodecylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-DODECYLBENZYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YWB85O81H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for P Dodecylbenzyl Chloride

Established Reaction Pathways

Halomethylation Reactions for Alkylbenzenes, including Chloromethylation of Dodecylbenzene (B1670861)

The chloromethylation of dodecylbenzene is a primary and well-established route for the synthesis of p-dodecylbenzyl chloride. This reaction, a specific type of halomethylation, introduces a chloromethyl group (-CH2Cl) onto the benzene (B151609) ring of an alkylbenzene. The most common method for this transformation is the Blanc chloromethylation reaction. alfa-chemistry.com

In this process, dodecylbenzene is treated with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, most commonly zinc chloride. alfa-chemistry.comdur.ac.uk The reaction mechanism is analogous to a Friedel-Crafts acylation, where formaldehyde and the Lewis acid generate an electrophilic species that then attacks the electron-rich aromatic ring of dodecylbenzene. alfa-chemistry.com This is followed by the chlorination of the resulting benzyl (B1604629) alcohol intermediate. alfa-chemistry.com

A patent describes a process for chloromethylating alkylbenzenes, including dodecylbenzene, using a reagent formed from formaldehyde, an alcohol, and a chlorine-containing compound like phosphorus trichloride (B1173362) in the presence of sulfuric acid. google.com This method allows for the reaction to proceed at temperatures between -20°C and 60°C. google.com The molar ratio of the reactants can be varied to optimize the yield of the desired chloromethylated product. google.com

It is important to control the reaction conditions, such as temperature and reactant concentrations, to maximize the yield of the desired p-dodecylbenzyl chloride and minimize the formation of byproducts like diarylmethane derivatives. dur.ac.uk The choice of catalyst can also influence the product distribution. dur.ac.uk

Nucleophilic Displacement Strategies for Benzyl Chloride Formation

An alternative to the direct chloromethylation of the aromatic ring is the conversion of a pre-existing functional group on the benzyl position via nucleophilic substitution. Benzyl chlorides can undergo nucleophilic substitution reactions, often more readily than chlorobenzene (B131634) due to the resonance stabilization of the resulting benzyl carbocation. doubtnut.comquora.com

One common strategy involves the conversion of a benzylic alcohol to the corresponding benzyl chloride. This can be achieved using various chlorinating agents. For instance, a combination of benzotrichloride (B165768) and trioctylphosphane can be used as a catalytic system for the chlorination of alcohols under solvent-free conditions. organic-chemistry.org Another approach utilizes diethylcyclopropenone as a Lewis base organocatalyst with benzoyl chloride to convert alcohols to chlorides with stereochemical inversion. organic-chemistry.org

Furthermore, sodium ion-exchanged montmorillonite (B579905) can catalyze the chlorination of benzylic alcohols. organic-chemistry.org In this method, trimethylsilyl (B98337) chloride reacts with trace water to form hydrogen chloride, which then protonates the alcohol, leading to the formation of a carbenium ion that is subsequently chlorinated. organic-chemistry.org

Advanced Synthetic Approaches

Catalytic Systems in Benzyl Chloride Synthesis

Recent advancements have focused on developing more efficient and selective catalytic systems for the synthesis of benzyl chlorides. A homogeneous catalysis system using HCl/dioxane has been shown to be effective for the synthesis of benzyl chlorides from benzyl alcohols. acgpubs.org The selectivity of this reaction is sensitive to the number and position of alkyl and methoxy (B1213986) substituents on the aromatic ring. acgpubs.org

Visible light-mediated photocatalysis has also emerged as a powerful tool. One method employs N-chlorosuccinimide as the chlorine source and an acridinium-based photocatalyst to achieve benzylic C-H bond chlorination. organic-chemistry.org Another innovative approach utilizes cooperative zirconocene (B1252598) and photoredox catalysis for the reductive homocoupling of benzyl chlorides, demonstrating a mild method for C-Cl bond cleavage. chemrxiv.orgacs.org

Solvent-Free and Green Chemistry Methodologies for Compound Preparation

In line with the principles of green chemistry, which aim to minimize waste and use of hazardous substances, solvent-free and environmentally benign methods for preparing benzyl chlorides are being explored. acs.orgsnu.ac.krpandawainstitute.com Solvent-free reactions not only reduce environmental impact but can also simplify product purification. acs.org

Ultrasound-assisted solvent-free synthesis has been developed for the preparation of various organic compounds, including the oxidation of benzyl halides to aldehydes, which can then be converted to other derivatives. researchgate.net The benzylation of aromatic compounds using benzyl chloride has been successfully carried out under solvent-free conditions using a Fe2O3/ZrO2 catalyst, with high yields of the diphenylmethane (B89790) product. jocpr.com Additionally, indium-mediated solvent-free reactions of acid chlorides with benzyltins under ultrasound irradiation have been reported for the synthesis of benzyl ketones. researchgate.net

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of p-dodecylbenzyl chloride synthesis. This involves systematically studying the effects of variables such as temperature, reaction time, catalyst loading, and reactant concentrations. prismbiolab.comresearchgate.netwhiterose.ac.uksemanticscholar.org

Design of Experiments (DoE) is a statistical approach that can be more efficient than the traditional one-factor-at-a-time (OFAT) method for optimizing reaction conditions. prismbiolab.comwhiterose.ac.uk For instance, in the synthesis of natural aroma esters, a factorial design was used to optimize parameters like acid excess, temperature, and vacuum, leading to a significant increase in conversion. rsc.org Similarly, in the synthesis of dibenzyl sulfide (B99878) from benzyl chloride, parameters such as stirring speed, catalyst loading, and temperature were optimized to maximize product selectivity. researchgate.net

For the chloromethylation of dodecylbenzene, a patent specifies that adjusting the proportion of sulfuric acid and the reaction temperature can lead to good yields while minimizing the formation of byproducts. google.com The molar ratios of the reactants are also a key parameter to be optimized. google.com

Mechanistic Investigations of Reactions Involving P Dodecylbenzyl Chloride

Nucleophilic Substitution Processes (SN1 and SN2)

Nucleophilic substitution reactions are a cornerstone of organic chemistry, and for a substrate like p-dodecylbenzyl chloride, both unimolecular (SN1) and bimolecular (SN2) pathways are plausible. The benzylic position of the chlorine atom can stabilize a carbocation intermediate, favoring an SN1 mechanism, while also being accessible to nucleophilic attack, allowing for an SN2 pathway.

Kinetic and Thermodynamic Studies of Substitution Reactions

The kinetics of a substitution reaction provide crucial evidence for its mechanism. In an SN1 reaction, the rate-determining step is the unimolecular dissociation of the substrate to form a carbocation. libretexts.org Therefore, the reaction rate is dependent only on the concentration of the substrate. For p-dodecylbenzyl chloride, this would be the formation of the p-dodecylbenzyl carbocation.

Conversely, an SN2 reaction involves a single concerted step where the nucleophile attacks the substrate as the leaving group departs. researchgate.net The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. researchgate.net

Kinetic studies can be performed under various conditions to elucidate the dominant pathway. For instance, by varying the concentration of the nucleophile and observing the effect on the reaction rate, one can distinguish between the two mechanisms.

Table 1: Hypothetical Kinetic Data for the Reaction of p-Dodecylbenzyl Chloride with a Nucleophile

| Experiment | [p-Dodecylbenzyl Chloride] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

This interactive table demonstrates a hypothetical scenario consistent with an SN2 mechanism, where the rate is proportional to the concentration of both reactants.

Stereochemical Outcomes and Chiral Induction

While p-dodecylbenzyl chloride itself is achiral, its reactions can be studied with chiral nucleophiles or in chiral environments to probe the stereochemistry of the substitution process.

In a pure SN2 reaction, the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of stereochemistry at the reaction center. If the benzylic carbon were a stereocenter, this would lead to a predictable stereochemical outcome.

In a pure SN1 reaction, the planar carbocation intermediate can be attacked by the nucleophile from either face, leading to a racemic mixture of products. However, ion pairing and solvent effects can sometimes lead to a slight preference for inversion or retention of configuration.

Influence of Solvent Media and Reagent Basicity on Reaction Pathways

The choice of solvent has a profound impact on the rates and mechanisms of nucleophilic substitution reactions. libretexts.orgnih.gov

Polar Protic Solvents: Solvents like water, alcohols, and carboxylic acids have O-H or N-H bonds and can solvate both cations and anions effectively. wizeprep.com They are particularly adept at stabilizing the carbocation intermediate in an SN1 reaction, thus accelerating this pathway. libretexts.orgyoutube.com They can also solvate the nucleophile, which can hinder its reactivity in an SN2 reaction. libretexts.org

Polar Aprotic Solvents: Solvents such as acetone (B3395972), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) have large dipole moments but lack acidic protons. wizeprep.com They are excellent at solvating cations but less so for anions. This leaves the nucleophile relatively "bare" and highly reactive, favoring the SN2 mechanism. wizeprep.com

Nonpolar Solvents: Nonpolar solvents are generally poor choices for ionic reactions like nucleophilic substitutions as they cannot effectively stabilize charged intermediates or transition states.

The basicity of the nucleophile also plays a critical role. Strong, unhindered bases are excellent nucleophiles and favor the SN2 pathway. Weaker, more neutral nucleophiles (which are often the solvent itself in solvolysis reactions) are more characteristic of SN1 reactions. libretexts.org

Table 2: Expected Effect of Solvent on the Substitution Mechanism of p-Dodecylbenzyl Chloride

| Solvent Type | Predominant Mechanism | Rationale |

| Polar Protic (e.g., Ethanol) | SN1 favored | Stabilizes the carbocation intermediate. libretexts.orgyoutube.com |

| Polar Aprotic (e.g., Acetone) | SN2 favored | Enhances nucleophile reactivity. wizeprep.com |

| Nonpolar (e.g., Hexane) | Both pathways disfavored | Poor stabilization of charged species. |

Radical and Photochemical Transformations

Beyond ionic pathways, p-dodecylbenzyl chloride can undergo reactions involving radical intermediates, often initiated by light (photochemistry) or radical initiators. The benzylic C-Cl bond is susceptible to homolytic cleavage, where the bonding electrons are distributed evenly between the two fragments, yielding a p-dodecylbenzyl radical and a chlorine radical.

Free radical halogenation is a classic example of a radical reaction. libretexts.org In the presence of a radical initiator and light, alkanes can be converted to alkyl halides. libretexts.org Similarly, the benzylic C-H bonds on the methyl group of a related toluene (B28343) derivative could be susceptible to radical abstraction.

Photochemical transformations can be initiated by the absorption of light, leading to an excited electronic state that can then undergo bond cleavage or other reactions. mdpi.comunesp.br For instance, photolysis of certain aromatic compounds can lead to rearrangements or the extrusion of small molecules. mdpi.com The presence of the dodecyl chain could influence the photophysical properties and subsequent reactivity of the molecule.

Electron Transfer Mechanisms in Reduction and Oxidation Processes

Electron transfer is a fundamental process in chemistry and can be the key step in the reduction or oxidation of p-dodecylbenzyl chloride.

Reduction: The C-Cl bond can be reduced by accepting an electron from a reducing agent. This can occur through an outer-sphere electron transfer, where the electron "jumps" from the reductant to the substrate without any direct bonding, or an inner-sphere electron transfer, where a bridging ligand facilitates the electron transfer. davuniversity.orglibretexts.org The initial electron transfer would generate a radical anion, which could then lose a chloride ion to form the p-dodecylbenzyl radical. This radical could then be further reduced to an anion or could dimerize.

Oxidation: Oxidation of p-dodecylbenzyl chloride would likely involve the aromatic ring or the benzylic position. Electrochemical methods can be used to study these processes, determining the oxidation potentials and the nature of the resulting intermediates. The dodecyl group, being an electron-donating group, would influence the electron density of the aromatic ring and thus its susceptibility to oxidation. Electron transfer can be mediated by electron shuttles, which are molecules that can be reversibly oxidized and reduced. magtech.com.cn

Transition Metal-Mediated C-Cl Bond Activation Mechanisms (e.g., Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides)

Transition metals, particularly palladium, are powerful catalysts for forming new bonds by activating C-Cl bonds. The palladium-catalyzed aminocarbonylation of aryl chlorides is a well-studied example that provides a model for how p-dodecylbenzyl chloride might react. nih.govnih.gov

The generally accepted mechanism for the aminocarbonylation of aryl chlorides involves a catalytic cycle:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl chloride (in this case, p-dodecylbenzyl chloride) in a process called oxidative addition. nih.govnih.gov This involves the cleavage of the C-Cl bond and the formation of a new arylpalladium(II) complex. This step is often the rate-limiting step in the catalytic cycle. nih.gov

CO Insertion: A molecule of carbon monoxide (CO) then inserts into the palladium-carbon bond, forming a phenacylpalladium halide intermediate. nih.gov

Nucleophilic Attack: An amine nucleophile attacks the carbonyl carbon of the acylpalladium complex.

Reductive Elimination: The final step is reductive elimination, where the C-N bond is formed, releasing the amide product and regenerating the palladium(0) catalyst, which can then enter another catalytic cycle. nih.gov

The specific ligands on the palladium catalyst can have a significant impact on the efficiency and selectivity of the reaction. mdpi.comrsc.org For example, bidentate phosphine (B1218219) ligands are often used to stabilize the palladium catalyst and promote the desired reactivity. mdpi.com

Transformations and Derivatization Strategies Utilizing P Dodecylbenzyl Chloride

Synthesis of Organosulfur Compounds

The reactivity of the chloromethyl group in p-dodecylbenzyl chloride allows for straightforward carbon-sulfur bond formation, providing access to various organosulfur compounds.

p-Dodecylbenzyl chloride reacts with dialkyl sulfides to form ternary sulfonium (B1226848) salts. These compounds are noted for their surfactant properties. The reaction involves the nucleophilic attack of the sulfur atom of the sulfide (B99878) on the benzylic carbon of p-dodecylbenzyl chloride, displacing the chloride ion.

A specific example is the synthesis of dimethyl(p-dodecylbenzyl)sulfonium chloride. The reaction can be carried out by mixing p-dodecylbenzyl chloride with dimethyl sulfide. Using equimolar amounts of 1 N solutions of the reactants in methanol, the reaction reached 81% completion in 48 hours. google.com Alternatively, the reaction can be performed in an aqueous mixture at room temperature, though it may take several weeks to reach completion. google.com The resulting sulfonium salts exhibit significant surfactant activity, evidenced by foaming when shaken during synthesis. google.com

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Reference |

| p-Dodecylbenzyl chloride | Dimethyl sulfide | Methanol | 1 N solutions, equimolar | Dimethyl(p-dodecylbenzyl)sulfonium chloride | google.com |

| p-Dodecylbenzyl chloride | Dimethyl sulfide | Water | Room Temp, 2-3 weeks | Dimethyl(p-dodecylbenzyl)sulfonium chloride | google.com |

Thioethers (Sulfides): Analogous to the Williamson ether synthesis, thioethers can be prepared by the reaction of p-dodecylbenzyl chloride with a thiolate nucleophile. masterorganicchemistry.com This reaction proceeds via an SN2 mechanism, where the thiolate ion displaces the chloride from the benzylic carbon. masterorganicchemistry.com Thiolates are excellent nucleophiles and are typically generated by deprotonating a thiol with a strong base. masterorganicchemistry.com This method allows for the synthesis of a wide variety of unsymmetrical thioethers.

Reaction Scheme: Thioether Synthesis

Reactants: p-Dodecylbenzyl chloride, Sodium dodecanethiolate

Product: Dodecyl(p-dodecylbenzyl)sulfide

Mechanism: SN2 Nucleophilic Substitution

Sulfones: The synthesis of sulfones from p-dodecylbenzyl chloride can be achieved by reacting it with a sulfinate salt, such as sodium p-toluenesulfinate. This nucleophilic substitution reaction provides a direct route to the corresponding sulfone. organic-chemistry.org This method is part of a broader class of reactions where metal sulfinates are trapped with carbon electrophiles like alkyl halides to yield sulfone products. organic-chemistry.org

| Reactant 1 | Reactant 2 | Product | Compound Class |

| p-Dodecylbenzyl chloride | Sodium dodecanethiolate | Dodecyl(p-dodecylbenzyl)sulfide | Thioether |

| p-Dodecylbenzyl chloride | Sodium p-toluenesulfinate | p-Dodecylbenzyl p-tolyl sulfone | Sulfone |

Reactions with Oxygen-Containing Nucleophiles

Oxygen nucleophiles, such as carboxylates and alkoxides, react efficiently with p-dodecylbenzyl chloride to form esters and ethers, respectively.

Esters of p-dodecylbenzyl alcohol can be synthesized by reacting p-dodecylbenzyl chloride with carboxylic acids or their corresponding carboxylate salts. The direct reaction with a carboxylic acid can be facilitated by a quaternary ammonium (B1175870) catalyst, which enhances the nucleophilicity of the acid. rsc.orggoogle.com A more common and direct route involves the SN2 reaction between p-dodecylbenzyl chloride and a carboxylate salt (e.g., sodium acetate) in a suitable polar aprotic solvent.

Reaction Scheme: Esterification

Reactants: p-Dodecylbenzyl chloride, Sodium acetate (B1210297)

Product: p-Dodecylbenzyl acetate

Byproduct: Sodium chloride

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgmasterorganicchemistry.com It involves the SN2 reaction of an alkyl halide with an alkoxide ion. wikipedia.orgbyjus.com p-Dodecylbenzyl chloride, being a primary benzylic halide, is an excellent substrate for this reaction, as it is highly susceptible to SN2 attack and less prone to competing elimination reactions. wikipedia.orgmasterorganicchemistry.com The alkoxide is typically prepared by treating an alcohol with a strong base, such as sodium hydride or an alkali metal. byjus.comjk-sci.com

| Reactant 1 | Reactant 2 (Nucleophile) | Product | Reaction Name |

| p-Dodecylbenzyl chloride | Sodium ethoxide | p-Dodecylbenzyl ethyl ether | Williamson Ether Synthesis |

| p-Dodecylbenzyl chloride | Sodium methoxide | p-Dodecylbenzyl methyl ether | Williamson Ether Synthesis |

Reactions with Nitrogen-Containing Nucleophiles

Nitrogen-containing nucleophiles, such as ammonia (B1221849) and primary, secondary, and tertiary amines, react with p-dodecylbenzyl chloride to produce the corresponding substituted ammonium salts or free amines. The reaction with tertiary amines is a quaternization reaction that leads to the formation of quaternary ammonium salts. dnu.dp.ua These salts, featuring a long alkyl chain, are widely used as phase-transfer catalysts and biocides.

The reaction kinetics of benzyl (B1604629) chloride with tertiary amines have been studied, showing that the rate constants can serve as a measure of the amine's nucleophilicity. dnu.dp.ua The reaction proceeds via a reversible process where the nitrogen atom attacks the benzylic carbon, displacing the chloride and forming a new carbon-nitrogen bond.

Reaction Scheme: Quaternization of a Tertiary Amine

Reactants: p-Dodecylbenzyl chloride, Trimethylamine

Product: (p-Dodecylbenzyl)trimethylammonium chloride

Compound Class: Quaternary Ammonium Salt

Similarly, reactions with primary and secondary amines yield secondary and tertiary amines, respectively, after a subsequent deprotonation step.

Amidation and Amine Derivatization for N-Substituted Products

The reaction of p-dodecylbenzyl chloride with primary and secondary amines provides a direct route to N-substituted p-dodecylbenzylamines. This transformation typically proceeds via a nucleophilic substitution mechanism (SN2), where the amine acts as the nucleophile, displacing the chloride leaving group. commonorganicchemistry.com

The general reaction can be represented as follows:

p-Dodecyl-C₆H₄CH₂Cl + R¹R²NH → p-Dodecyl-C₆H₄CH₂NR¹R² + HCl

To drive the reaction to completion, a base is typically added to neutralize the hydrogen chloride byproduct. commonorganicchemistry.com Common bases include tertiary amines, such as triethylamine, or an excess of the reacting amine itself. The choice of solvent is often a polar aprotic solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF). commonorganicchemistry.com

Detailed research findings on the amidation of p-dodecylbenzyl chloride are not extensively reported in publicly available literature. However, the reactivity is expected to be analogous to other benzyl chlorides. The reaction conditions can be tailored to the specific amine being used. For instance, less nucleophilic amines may require higher temperatures or longer reaction times to achieve good yields.

A general procedure for the synthesis of N-substituted p-dodecylbenzylamines is as follows: To a solution of the primary or secondary amine in a suitable solvent, p-dodecylbenzyl chloride is added, followed by a base. The reaction mixture is stirred at room temperature or heated as necessary until the starting material is consumed. The product is then isolated and purified using standard techniques such as extraction and chromatography. hud.ac.uk

Formation of Quaternary Ammonium Compounds

p-Dodecylbenzyl chloride is a key precursor in the synthesis of quaternary ammonium compounds (QACs), which have wide-ranging applications. The reaction, known as the Menschutkin reaction, involves the alkylation of a tertiary amine with p-dodecylbenzyl chloride. nih.gov

The general reaction is as follows:

p-Dodecyl-C₆H₄CH₂Cl + R₃N → [p-Dodecyl-C₆H₄CH₂NR₃]⁺Cl⁻

This reaction is typically carried out in a polar solvent, and the presence of water has been shown to significantly accelerate the rate of quaternization. googleapis.com The resulting quaternary ammonium salt precipitates from the reaction mixture or is isolated after solvent removal.

The synthesis of these compounds is of significant industrial importance. For example, the reaction of p-dodecylbenzyl chloride with N,N-dimethylalkylamines yields alkyldimethyl(p-dodecylbenzyl)ammonium chlorides, a class of valuable cationic surfactants. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity. googleapis.com

Below is a table summarizing the synthesis of a representative quaternary ammonium salt:

| Tertiary Amine | Quaternizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| N,N-Dimethylaniline | 4-Methylbenzyl chloride | Water | 60 | 4 | 95 |

This data is for a related reaction and is presented to be illustrative of typical conditions and outcomes for the quaternization of benzyl chlorides. google.com

Carbon-Carbon Bond Forming Reactions

The benzylic chloride moiety of p-dodecylbenzyl chloride allows it to participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org While typically applied to aryl halides, benzyl chlorides can also undergo Sonogashira coupling under specific catalytic conditions. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The product of the reaction between p-dodecylbenzyl chloride and a terminal alkyne would be a 1-(p-dodecylphenyl)alk-2-yne.

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org Benzyl chlorides are known to be effective coupling partners in this reaction. nih.gov The reaction of p-dodecylbenzyl chloride with an alkene, such as styrene (B11656) or an acrylate, would lead to the formation of a substituted alkene. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: This versatile cross-coupling reaction involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide. youtube.com Benzyl chlorides are viable electrophiles in Suzuki-Miyaura couplings. nih.gov The reaction of p-dodecylbenzyl chloride with an arylboronic acid, for example, would yield a diarylmethane derivative. The reaction is catalyzed by a palladium complex in the presence of a base. nih.gov

The following table provides illustrative conditions for related Suzuki-Miyaura cross-coupling reactions of benzyl halides:

| Benzyl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) |

| Benzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77 |

| Benzyl chloride | Potassium aryltrifluoroborates | Pd(OAc)₂/SPhos | - | - | - |

This data is for related benzyl halides and is presented to be illustrative of the conditions used in Suzuki-Miyaura reactions. nih.gov

p-Dodecylbenzyl chloride serves as an effective alkylating agent for various carbon nucleophiles, including carbanions and enolates. These reactions proceed via an SN2 mechanism to form a new carbon-carbon bond. fiveable.me

Enolates, generated by the deprotonation of the α-carbon of a carbonyl compound, readily react with p-dodecylbenzyl chloride. libretexts.org This reaction is a powerful tool for the α-alkylation of ketones, esters, and other carbonyl-containing compounds. masterorganicchemistry.com The choice of base and reaction conditions can influence the regioselectivity of the alkylation with unsymmetrical ketones. libretexts.org

Similarly, carbanions, such as those derived from organometallic reagents or stabilized by adjacent electron-withdrawing groups, can be alkylated with p-dodecylbenzyl chloride. rsc.org For example, the reaction with the enolate of diethyl malonate, followed by hydrolysis and decarboxylation, would yield 3-(p-dodecylphenyl)propanoic acid. libretexts.org

Halogen Exchange and Other Functional Group Interconversions

The chloride atom of p-dodecylbenzyl chloride can be replaced by other halogens through halogen exchange reactions. The Finkelstein reaction, for instance, allows for the conversion of alkyl chlorides to alkyl iodides by treatment with sodium iodide in acetone (B3395972). byjus.comwikipedia.org This SN2 reaction is driven to completion by the precipitation of sodium chloride from the acetone solvent. wikipedia.org The resulting p-dodecylbenzyl iodide would be a more reactive alkylating agent.

Conversely, conversion to p-dodecylbenzyl fluoride (B91410) can be achieved using reagents like potassium fluoride, often in a polar aprotic solvent. wikipedia.org

Other functional group interconversions are also possible. For example, the benzylic chloride can be displaced by other nucleophiles to introduce a variety of functional groups, such as azides, cyanides, or thiols, further expanding the synthetic utility of p-dodecylbenzyl chloride.

Metal-mediated halogen exchange reactions can also be employed, particularly for aryl halides, and in some cases, can be adapted for benzylic systems. wikipedia.orgnih.gov These reactions often use copper or nickel catalysts to facilitate the exchange. nih.gov

Applications in Polymer Chemistry and Advanced Materials Science

Integration into Polymer Architectures

The incorporation of p-dodecylbenzyl chloride moieties into polymer chains enables the development of advanced materials with specific functionalities. The benzyl (B1604629) chloride group acts as a reactive site for polymerization or subsequent chemical modification, while the dodecyl tail imparts significant hydrophobicity, influencing the polymer's solubility, thermal properties, and self-assembly behavior.

While not a conventional monomer in its own right, the vinyl-substituted analogue of p-dodecylbenzyl chloride, p-vinylbenzyl chloride, is a well-established monomer in radical polymerization processes. d-nb.info The principles governing the polymerization of vinylbenzyl chloride can be extended to understand how a dodecyl-substituted version would behave. The presence of the dodecyl group would introduce a significant hydrophobic character to the resulting polymer, poly(p-dodecylbenzyl chloride).

This type of monomer is particularly valuable in controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. d-nb.info The use of RAFT allows for the synthesis of well-defined polymers with controlled molecular weight and low polydispersity. d-nb.infosigmaaldrich.com The dodecylbenzyl moiety can be incorporated into monomers containing other polymerizable groups, such as acrylates, to create functional polymers. For instance, a monomer like (p-Dodecylbenzyl)dimethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride contains a polymerizable acryloyloxy group, a dodecylbenzyl group for hydrophobicity, and a quaternary ammonium (B1175870) center, making it suitable for creating functional, surface-active polymers via radical polymerization.

The polymerization of such monomers leads to polymers with a backbone decorated with reactive benzyl chloride groups and hydrophobic side chains. These materials can serve as precursors for more complex architectures or as functional materials in their own right, where the dodecyl chains can influence properties like film formation and adhesion.

The benzyl chloride group is a highly effective functional handle for linking different polymer blocks together to form block copolymers. mdpi.com This is particularly useful when sequential monomer addition is not feasible due to differing polymerization kinetics. mdpi.com In this methodology, a living polymer chain (Block A) is terminated with a reagent that introduces a benzyl chloride end-group. This "macroinitiator" can then be used to initiate the polymerization of a second monomer or, more commonly, react with another living polymer chain (Block B) to form an A-B diblock copolymer.

A linking agent specifically designed for this purpose, such as one containing a benzyl chloride function, can react selectively with the living end of a pre-formed polymer block. mdpi.com For example, a living polydimethylsiloxane (B3030410) (PDMS) chain can be reacted with a linking agent containing both a silyl (B83357) chloride (to react with the PDMS) and a benzyl chloride group. The resulting PDMS chain, now end-functionalized with a benzyl chloride moiety, can react with a different living polymer, such as living polystyrene, to form a well-defined block copolymer. mdpi.com The incorporation of a dodecyl group onto the benzyl chloride linking agent would further allow for the precise placement of hydrophobic functionality at the block interface, influencing the morphology and phase behavior of the resulting multiblock copolymer.

Table 1: Linking Methodologies for Block Copolymer Synthesis

| Linking Strategy | Description | Role of Benzyl Chloride Moiety | Potential Contribution of Dodecyl Group |

|---|---|---|---|

| End-Capping | A living polymer chain is reacted with an excess of a compound containing a benzyl chloride group. | Forms a stable, reactive end-group on the first polymer block. | Imparts hydrophobicity to the junction point of the blocks. |

| Heterofunctional Linking | A linking agent with two different reactive groups (e.g., silyl chloride and benzyl chloride) is used. | Acts as the second reactive site to couple with another polymer chain. mdpi.com | Modifies the interfacial properties between polymer blocks. |

| Site Transformation | A living cationic polymerization is terminated to create a benzyl chloride end-group, which can then initiate an Atom Transfer Radical Polymerization (ATRP). nih.gov | Transforms the active center from a cationic to a radical initiator. | Influences the solubility and aggregation of the resulting block copolymer. |

One of the most powerful applications of incorporating dodecylbenzyl chloride units into a polymer is the potential for post-polymerization functionalization. nih.govrsc.org Polymers synthesized with vinylbenzyl chloride or similar monomers possess a backbone with pendant benzyl chloride groups, which are excellent electrophilic sites for nucleophilic substitution reactions. d-nb.inforsc.org

This strategy allows for the creation of a wide variety of functional polymers from a single parent polymer. The dodecyl groups, already present on the polymer, provide a persistent hydrophobic character, while the new functional groups introduced can confer properties such as:

Cationic Charge: Reaction with tertiary amines (e.g., trimethylamine) converts the benzyl chloride into a quaternary ammonium salt, creating a strong polyelectrolyte or poly-ionic liquid. These materials are useful in applications like gene delivery, antimicrobial surfaces, and as flocculants.

Grafting: The benzyl chloride group can be used as an initiation site for grafting other polymer chains, leading to the formation of bottle-brush or graft copolymers.

Click Chemistry: The chloride can be substituted with an azide (B81097) group (via reaction with sodium azide), making the polymer amenable to copper-catalyzed or strain-promoted alkyne-azide "click" chemistry. rsc.org This allows for the efficient attachment of a vast range of molecules, including fluorescent dyes, bioactive peptides, or other polymers.

This approach separates the challenges of polymerization from the introduction of sensitive functional groups, which might not be stable under polymerization conditions. nih.govrsc.org

Design of Surfactant Systems and Amphiphilic Structures

The distinct hydrophobic (dodecyl chain) and potentially hydrophilic (derivatized benzyl group) components of p-dodecylbenzyl chloride make it an ideal precursor for synthesizing amphiphilic molecules, which are the basis of surfactants and other self-assembling systems.

p-Dodecylbenzyl chloride is a key intermediate in the synthesis of certain cationic surfactants. By reacting the benzyl chloride group with a tertiary amine, a quaternary ammonium salt is formed. This molecule possesses the classic amphiphilic structure of a surfactant: a long, oily dodecyl tail that is hydrophobic, and a charged, polar quaternary ammonium head group that is hydrophilic.

An example reaction is: p-Dodecylbenzyl chloride + Trimethylamine → p-Dodecylbenzyltrimethylammonium chloride

This resulting molecule is a cationic surfactant. Derivatives of dodecylbenzene (B1670861) are among the most widely used surfactants in industrial and household applications, primarily as dodecylbenzene sulfonates (anionic surfactants). silverfernchemical.comenaspol.eu However, the cationic versions derived from the chloride are also important for applications where positive charge is beneficial, such as in fabric softeners, biocides, and corrosion inhibitors. The versatility of the synthesis allows for the tuning of the headgroup size and nature by choosing different tertiary amines, thereby modulating the surfactant's properties.

Surfactants derived from p-dodecylbenzyl chloride, like all amphiphilic molecules, exhibit self-assembly in solution. nih.gov In aqueous environments, once a certain concentration known as the Critical Micelle Concentration (CMC) is exceeded, these molecules spontaneously aggregate to form structures called micelles. researchgate.netmdpi.com In a micelle, the hydrophobic dodecyl tails cluster together to form a core that is shielded from the water, while the hydrophilic head groups form an outer shell that interacts favorably with the surrounding water molecules.

The formation of micelles is responsible for the detergent and solubilizing properties of surfactants. The hydrophobic core of the micelle can encapsulate oily, non-polar substances, allowing them to be dispersed in water. The CMC is a critical parameter that indicates the efficiency of a surfactant; a lower CMC means less surfactant is needed to form micelles and begin acting effectively. nih.gov The self-assembly is not limited to spherical micelles; depending on the surfactant concentration, temperature, and presence of salts, other structures like wormlike micelles, vesicles, and lamellar phases can form. pku.edu.cn

Table 2: Representative Critical Micelle Concentration (CMC) of Related Surfactants

| Surfactant Type | Example Compound | Typical CMC in Water (mM) | Reference Type |

|---|---|---|---|

| Anionic | Sodium Dodecylbenzenesulfonate (SDBS) | ~1.5 - 2.3 | mdpi.com |

| Anionic | Sodium Dodecyl Sulfate (SDS) | ~8.2 | rsc.org |

| Cationic | Dodecyltrimethylammonium Bromide (DTAB) | ~15 - 20 | acs.org |

| Cationic | Cetyltrimethylammonium Bromide (CTAB) | ~0.9 - 1.0 | acs.org |

Note: The CMC of a p-dodecylbenzyl-based cationic surfactant would be influenced by the aromatic benzyl group, but would be expected to be in a range comparable to other single-chain cationic surfactants. The table illustrates typical values for common surfactants to provide context.

The study of these micellar systems is crucial for optimizing formulations in a wide range of products, including detergents, emulsifiers for polymerization, and drug delivery vehicles. silverfernchemical.commdpi.com

Development of Functional Materials

The versatility of p-Dodecylbenzyl chloride as a chemical intermediate allows for its application in the synthesis of a variety of functional materials. Its reactive benzyl chloride group, combined with the long dodecyl chain, makes it a valuable precursor for creating molecules that can impart specific properties, such as electrical conductivity or controlled porosity, to polymers and composites. These applications are critical in the advancement of materials science, leading to innovations in electronics, energy storage, and separation technologies.

Electrically Conductive Polymer Composites and Doping Strategies

Intrinsically conductive polymers (ICPs) such as Polyaniline (PANI) and Polypyrrole (PPy) have gained significant attention for their unique electronic properties. rsc.orgspecialchem.com However, in their pure state, their conductivity is generally low, falling in the semiconductor or insulator range. mdpi.com To enhance their electrical conductivity to levels comparable to metals, a process known as doping is employed. mdpi.com Doping involves introducing a "dopant" that alters the electronic structure of the polymer, creating mobile charge carriers (polarons and bipolarons) along the polymer backbone and thus increasing conductivity by several orders of magnitude. mdpi.com

A prominent and effective p-type dopant for conducting polymers like PANI is Dodecylbenzene sulfonic acid (DBSA). researchgate.netanalis.com.my The incorporation of DBSA into the PANI matrix during or after polymerization serves a dual purpose: it acts as the dopant to increase conductivity and its long dodecyl tail functions as a surfactant, improving the processability and solubility of the otherwise intractable polymer. The sulfonic acid group protonates the PANI backbone, leading to charge delocalization, while the dodecyl group ensures compatibility with organic solvents. Research has shown that the concentration of DBSA has a significant impact on the final conductivity of the composite material.

While p-Dodecylbenzyl chloride is not the dopant itself, it serves as a key starting material for synthesizing functional molecules used in these systems. For instance, it is a direct precursor to quaternary ammonium salts like 1-(p-dodecylbenzyl)pyridinium chloride. Such cationic surfactants can be used in the emulsion polymerization of conductive polymers, helping to control the particle size and morphology of the resulting composite. The dodecylbenzyl moiety, originating from p-dodecylbenzyl chloride, is fundamental to creating these specialized surfactants and dopants that are essential for high-performance conductive polymer composites.

| Polymer System | Dopant | Conductivity (S/cm) | Reference |

|---|---|---|---|

| Pristine PANI | None | 8.77 | analis.com.my |

| PANI-DBSA | Dodecylbenzene sulfonic acid (DBSA) | 13.37 | analis.com.my |

| PANI-DBSA | Dodecylbenzene sulfonic acid (DBSA) | 9.2 x 10⁻² | researchgate.net |

| Pristine PANI | None | 9.5 x 10⁻² | researchgate.net |

Porous and Nanostructured Materials

The creation of porous and nanostructured materials is a rapidly advancing field, driven by the demand for materials with high surface areas for applications in catalysis, separation, and energy storage. rsc.org One of the most effective methods for controlling the architecture of materials at the nanoscale is template synthesis. In this approach, surfactant molecules self-assemble into structures like micelles or liquid crystals, which then act as a template around which a polymer or inorganic material is formed. rsc.org Subsequent removal of the surfactant template leaves behind a porous or nanostructured material that is a negative replica of the template assembly.

Surfactants derived from p-dodecylbenzyl chloride are particularly useful in this context. The molecule's inherent amphiphilic nature—a long, hydrophobic dodecyl tail and a hydrophilic head group that can be readily synthesized from the benzyl chloride group—allows it to function as a structure-directing agent. For example, p-dodecylbenzyl chloride can be converted into various cationic surfactants (e.g., quaternary ammonium or pyridinium (B92312) salts). These surfactants can be used to template the formation of mesoporous materials.

A related compound, sodium dodecylbenzene sulfonate (SDBS), an anionic surfactant, has been successfully used as a template and dopant to fabricate conductive hydrogels with three-dimensional nanostructures. rsc.org In the synthesis of polypyrrole/sodium alginate composite hydrogels, SDBS plays a crucial role in defining the morphology and structure of the resulting material. rsc.org Similarly, it has been used with other polymers to create hollow microspheres with complex micro- and nano-hierarchical structures. jim.org.cn The ability to create custom surfactants from precursors like p-dodecylbenzyl chloride allows for fine-tuning of the template's properties (e.g., head group size, charge), which in turn provides precise control over the pore size, morphology, and functionality of the final nanostructured material. This makes p-dodecylbenzyl chloride an important foundational chemical for the bottom-up fabrication of advanced porous materials.

| Templating Agent(s) | Primary Material | Resulting Structure/Material | Reference |

|---|---|---|---|

| Sodium dodecylbenzene sulfonate (SDBS) | Polypyrrole / Sodium Alginate | Conductive composite hydrogel with 3D nanostructure | rsc.org |

| Polyvinyl pyrrolidone (PVP) and Sodium dodecyl sulfonate (SDSN) | Calcium Carbonate | Hollow microspheres with micro-nano hierarchical structure | jim.org.cn |

| Dodecylbenzene sulfonic acid (DBSA) | Polyaniline (PANI) | PANI microrods | researchgate.net |

| Zinc Chloride (ZnCl₂) | Polyacrylonitrile (PAN), Cellulose | Fibrous porous materials with high surface area | researchgate.net |

Catalytic Aspects in P Dodecylbenzyl Chloride Chemistry

Catalytic Transformations Mediated by p-Dodecylbenzyl Chloride Derivatives

While literature specifically detailing a wide range of catalytic transformations where p-dodecylbenzyl chloride itself is the substrate is limited, its chemical structure—a substituted benzyl (B1604629) chloride—allows for predictions of its reactivity based on well-established principles. The primary site of reactivity is the chloromethyl group attached to the benzene (B151609) ring. This group is susceptible to nucleophilic substitution reactions, which can be facilitated by catalysts.

One of the fundamental transformations is the quaternization reaction. For instance, the reaction of p-dodecylbenzyl chloride with a tertiary amine like pyridine (B92270) yields a quaternary ammonium (B1175870) salt, specifically 1-(p-dodecylbenzyl)pyridinium chloride. This reaction proceeds via nucleophilic substitution, where the nitrogen atom of pyridine attacks the benzylic carbon, displacing the chloride ion. While often performed thermally, such reactions can be accelerated using polar aprotic solvents.

Another significant catalytic transformation is Friedel-Crafts alkylation, where p-dodecylbenzyl chloride can act as an alkylating agent for other aromatic compounds. In this type of reaction, a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) would activate the C-Cl bond, facilitating the formation of a benzylic carbocation. This electrophile then attacks an electron-rich aromatic ring, forming a new carbon-carbon bond. Modern approaches to Friedel-Crafts reactions often favor using benzyl alcohols over benzyl halides to improve the environmental profile of the process, but the underlying catalytic principle of activating the benzylic position remains analogous. beilstein-journals.org

Furthermore, catalytic hydrolysis or alcoholysis can convert p-dodecylbenzyl chloride into the corresponding p-dodecylbenzyl alcohol or ethers. These reactions are typically catalyzed by acids or bases. The dodecyl group would render the molecule and its derivatives surface-active, suggesting potential applications in phase-transfer catalysis, where the derivative could facilitate the transport of reactants across the interface of immiscible solvents.

Role in Catalytic C-Cl Bond Activation (e.g., in Cross-Coupling Reactions)

The activation of carbon-chlorine (C-Cl) bonds is a key step in many synthetic organic reactions, particularly in transition metal-catalyzed cross-coupling. The C(sp³)-Cl bond in p-dodecylbenzyl chloride is considered "activated" compared to alkyl chlorides due to its benzylic position, but it is still more challenging to cleave than the corresponding C-Br or C-I bonds due to its higher bond dissociation energy. Nevertheless, significant progress has been made in developing catalytic systems capable of activating such bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. sigmaaldrich.comwhiterose.ac.uk The crucial step is the oxidative addition of the organohalide to a low-valent palladium(0) species, forming a palladium(II) intermediate. The development of specialized, electron-rich, and sterically bulky phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands has been instrumental in facilitating the activation of less reactive C-Cl bonds, even enabling some reactions to proceed at room temperature. nih.gov For p-dodecylbenzyl chloride, this would involve the insertion of a Pd(0) complex into the C-Cl bond. The resulting organopalladium intermediate could then participate in various coupling reactions, such as:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound.

Heck Coupling: Reaction with an alkene.

Sonogashira Coupling: Reaction with a terminal alkyne.

Buchwald-Hartwig Amination: Reaction with an amine.

Rhodium catalysts are also effective for C-Cl bond activation. nih.govcatalysis.blogmdpi.com Rhodium(I) complexes can undergo oxidative addition with benzyl chloride to form rhodium(III)-benzyl species. nih.gov These intermediates can then be involved in subsequent catalytic steps. The choice of ligands and reaction conditions is critical to steer the reaction towards the desired product and ensure high catalytic efficiency.

Photoredox catalysis has also emerged as a powerful technique for activating organochlorides under mild conditions. nih.govbeilstein-journals.org In a typical cycle, a photosensitizer absorbs light and transfers an electron to the substrate, generating a radical anion which then fragments to release a chloride ion and a benzylic radical. This radical can then engage in various bond-forming reactions. Given that benzyl chlorides are common substrates in photoredox catalysis, p-dodecylbenzyl chloride is an excellent candidate for such transformations. nih.gov

| Reaction Type | Typical Catalyst System | Role of Catalyst | Applicability to p-Dodecylbenzyl Chloride |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(0) with bulky phosphine ligands (e.g., Buchwald-type) or NHCs | Facilitates oxidative addition of the C-Cl bond to Pd(0) | High; forms a C-C bond with an organoboron reagent. |

| Buchwald-Hartwig Amination | Pd(0) or Ni(0) with specialized phosphine or NHC ligands | Catalyzes the formation of a C-N bond between the benzyl group and an amine | High; produces benzylic amines. |

| Sonogashira Coupling | Pd(0)/Cu(I) with phosphine ligands | Activates the C-Cl bond for coupling with a terminal alkyne | Moderate to High; forms a propargylic arene. |

| Transfer Hydroarylation | Rhodium(I) complexes (e.g., [Rh(IPr*OMe)(COD)Cl]) | Mediates C-C bond activation and formation | Potential substrate for related C-C bond forming reactions. nih.gov |

| Reductive Dehalogenation | Iridium-based photoredox catalysts | Generates a benzylic radical via single-electron transfer (SET) | High; the resulting radical can be trapped or undergo further reactions. nih.gov |

Precursor Role in the Synthesis of Catalytically Active Species (e.g., potential routes to p-Dodecylbenzenesulfonic Acid, DBSA, as a Brønsted Acid-Surfactant Catalyst)

p-Dodecylbenzyl chloride can serve as a starting material for the synthesis of molecules that are themselves catalytically active. A prime example is its potential as a precursor to p-dodecylbenzenesulfonic acid (DBSA), a widely used Brønsted acid-surfactant catalyst.

DBSA is an amphiphilic molecule combining a strong Brønsted acid (the sulfonic acid group) with a long hydrophobic alkyl chain. scirp.org This unique structure allows it to act as a catalyst in aqueous media by forming micelles or emulsions. These microreactors can solubilize organic substrates in their hydrophobic core, bringing them into proximity with the acidic catalytic sites located at the micelle-water interface, thereby accelerating a variety of organic reactions, including esterifications, condensations, and multicomponent reactions. scirp.orgnih.gov

The standard industrial synthesis of DBSA involves the direct sulfonation of dodecylbenzene (B1670861) with agents like sulfur trioxide or oleum. However, a potential, albeit more complex, synthetic route could start from p-dodecylbenzyl chloride. A plausible pathway would involve two main steps:

Reductive Dechlorination: The first step would be the removal of the chlorine atom and reduction of the benzylic carbon. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and a hydrogen source could achieve this, converting p-dodecylbenzyl chloride into dodecylbenzene. This step effectively transforms the starting material into the standard precursor for DBSA synthesis.

Sulfonation: The resulting dodecylbenzene would then undergo electrophilic aromatic substitution with a sulfonating agent (e.g., SO₃ in an inert solvent or fuming sulfuric acid). The sulfonic acid group (-SO₃H) would be directed primarily to the para position relative to the dodecyl group due to steric hindrance, yielding the target p-dodecylbenzenesulfonic acid (DBSA).

This hypothetical route highlights the role of p-dodecylbenzyl chloride as a versatile chemical intermediate whose functional group can be catalytically transformed to generate different structures, including the direct precursors for industrially significant catalysts like DBSA.

| Reaction Type | Substrates | Product | Key Advantage of DBSA | Reference |

|---|---|---|---|---|

| Condensation Reaction | Aromatic aldehydes and 4-hydroxycoumarin | 3,3-Arylidene bis(4-hydroxycoumarins) | Acts as an efficient Brønsted acid-surfactant catalyst in aqueous media. | scirp.org |

| Multicomponent Reaction | Aromatic aldehydes, malononitrile, and dimedone | 2-amino-4H-benzo[b]pyrans | Enables one-pot synthesis in water with high yields. | nih.gov |

| Mannich-type reactions | Aldehydes, amines, and ketones | β-amino carbonyl compounds | Facilitates reaction in water by forming a hydrophobic microenvironment. | scirp.org |

| Esterification | Carboxylic acids and alcohols | Esters | Drives the reaction by protonating the carbonyl and sequestering organic reactants. | scirp.org |

Analytical and Spectroscopic Methodologies for Research on P Dodecylbenzyl Chloride

Chromatographic Techniques for Reaction Monitoring and Product Analysis

Chromatographic methods are indispensable for separating and analyzing complex mixtures, making them ideal for monitoring the synthesis of p-dodecylbenzyl chloride and assessing the purity of the final product.

Gas Chromatography (GC): GC is a powerful technique for analyzing volatile and thermally stable compounds like p-dodecylbenzyl chloride. americanpharmaceuticalreview.com When coupled with a mass spectrometer (GC/MS), it provides both retention time data for quantification and mass spectra for structural confirmation. cdc.gov For chlorinated hydrocarbons, specific GC methods can achieve detection in the parts-per-billion (ppb) range in environmental samples. epa.gov The choice of column is critical, with capillary columns often providing the high resolution needed for separating closely related compounds. epa.gov Prior to analysis, a solvent exchange to a suitable solvent like hexane (B92381) is often necessary to avoid interference from extraction solvents such as methylene (B1212753) chloride. epa.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. cdc.gov For compounds like p-dodecylbenzyl chloride and its derivatives, reversed-phase HPLC using a C18 column is common. A mobile phase consisting of a mixture of acetonitrile (B52724) and water is often employed. In some cases, mixed-mode chromatography, which combines reversed-phase and hydrophilic interaction liquid chromatography (HILIC), can offer unique selectivity for separating complex mixtures. chromatographyonline.com Two-dimensional liquid chromatography (2D-LC) can further enhance resolution by using two different separation mechanisms, such as strong cation exchange and HILIC, coupled online with mass spectrometry. chromatographyonline.com

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique often used for monitoring the progress of a reaction. For instance, in the synthesis of derivatives of p-dodecylbenzyl chloride, TLC can be used to track the disappearance of the starting material and the appearance of the product. A common stationary phase is silica (B1680970) gel, and the mobile phase can be a mixture of organic solvents tailored to achieve the desired separation. researchgate.net

Table 1: Chromatographic Methods for p-Dodecylbenzyl Chloride Analysis

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

|---|---|---|---|---|

| GC | Capillary Column | Helium/Nitrogen | Mass Spectrometer (MS), Flame Ionization (FID) | Purity analysis, reaction monitoring |

| HPLC | C18 | Acetonitrile/Water | UV, Mass Spectrometer (MS) | Product analysis, purification |

| TLC | Silica Gel G | Methanol/Sodium Thiocyanate/Acetone (B3395972)/Ethyl Acetate (B1210297) | UV light, Staining agents | Reaction monitoring |

Advanced Spectroscopic Characterization of Reaction Intermediates and Products

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound, which is essential for confirming the identity of p-dodecylbenzyl chloride and any reaction intermediates or byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for the structural elucidation of organic molecules.

¹H NMR: The ¹H NMR spectrum of p-dodecylbenzyl chloride would show characteristic signals for the aromatic protons, the benzylic methylene protons (CH₂Cl), and the protons of the long dodecyl chain. chemicalbook.com The aromatic protons typically appear in the region of 7-8 ppm. The benzylic protons would likely be a singlet around 4.5 ppm. The aliphatic protons of the dodecyl group would appear further upfield, with the terminal methyl group (CH₃) around 0.9 ppm and the methylene groups (CH₂) as a complex multiplet between 1.2 and 2.6 ppm. carlroth.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts can confirm the presence of the aromatic ring, the benzylic carbon, and the various carbons of the dodecyl chain. rsc.org

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. ccea.org.uk In the mass spectrum of p-dodecylbenzyl chloride, the molecular ion peak (M⁺) would be observed. Due to the presence of chlorine, an isotopic pattern with peaks at M and M+2 in an approximate 3:1 ratio would be expected, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. ccea.org.uk Fragmentation patterns can also provide structural information. uni-saarland.de Electrospray ionization (ESI) is a soft ionization technique often used for mass spectrometric analysis of related compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of p-dodecylbenzyl chloride would exhibit characteristic absorption bands for C-H stretching vibrations of the aromatic ring and the aliphatic chain, as well as C=C stretching of the aromatic ring. mdpi.com The C-Cl stretching vibration would also be present, typically in the fingerprint region of the spectrum.

Table 2: Key Spectroscopic Data for p-Dodecylbenzyl Chloride

| Technique | Key Feature | Expected Signal/Region |

|---|---|---|

| ¹H NMR | Aromatic Protons | ~7.0-7.5 ppm |

| Benzylic CH₂ | ~4.5 ppm | |

| Aliphatic CH₂/CH₃ | ~0.8-2.7 ppm | |

| ¹³C NMR | Aromatic Carbons | ~125-140 ppm |

| Benzylic Carbon | ~45-50 ppm | |

| Aliphatic Carbons | ~14-32 ppm | |

| Mass Spec. | Molecular Ion | Isotopic pattern for Chlorine (M, M+2) |

| FTIR | C-H (aromatic) | ~3000-3100 cm⁻¹ |

| C-H (aliphatic) | ~2850-2960 cm⁻¹ | |

| C=C (aromatic) | ~1450-1600 cm⁻¹ | |

| C-Cl | ~600-800 cm⁻¹ |

Kinetic and Mechanistic Probes in Reaction Studies

Understanding the kinetics and mechanism of reactions involving p-dodecylbenzyl chloride is crucial for process optimization and control.

Reaction Monitoring: The progress of a reaction can be followed by taking aliquots from the reaction mixture at different time intervals and analyzing them using techniques like GC or HPLC. google.comnjit.edu This allows for the determination of the concentration of reactants and products over time, from which reaction rates can be calculated. njit.edu For example, in reactions involving the chloride ion, its concentration can be monitored by titration. google.com

Kinetic Modeling: By studying the effect of varying parameters such as temperature, reactant concentrations, and catalyst loading on the reaction rate, a kinetic model can be developed. researchgate.netmdpi.com This often involves determining the order of the reaction with respect to each reactant and calculating the rate constant. njit.edu The Arrhenius equation can then be used to determine the activation energy of the reaction, providing insight into the temperature sensitivity of the process. njit.edumdpi.com

Intermediate Trapping and Identification: In some cases, it may be possible to isolate and characterize reaction intermediates. This can provide direct evidence for a proposed reaction mechanism. Spectroscopic techniques like NMR and MS are invaluable for identifying these transient species.

Computational Chemistry and Molecular Modeling for Mechanistic Elucidation

Computational methods have become increasingly powerful tools for investigating reaction mechanisms and understanding the properties of molecules.

Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure of molecules and to calculate their properties, such as geometric parameters and vibrational frequencies. rsc.org For reaction studies, DFT can be used to map out the potential energy surface of a reaction, locating transition states and calculating activation barriers. ethz.ch This can help to distinguish between different possible reaction pathways. ethz.ch For example, computational studies can provide insights into conformational preferences and energy barriers for bond rotations.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of molecules in solution. rsc.org This can be particularly useful for understanding the role of the solvent in a reaction and for studying the interactions between reactants.

Quantitative Structure-Activity Relationship (QSAR): While more commonly associated with biological activity, QSAR principles can be applied to predict the reactivity of a series of related compounds based on their structural features. researchgate.net

By combining these experimental and computational approaches, a detailed and comprehensive understanding of the chemistry of p-dodecylbenzyl chloride can be achieved.

Future Research Trajectories and Emerging Applications

Sustainable Synthesis and Green Chemistry Innovations for p-Dodecylbenzyl Chloride and its Derivatives

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which advocate for waste prevention, energy efficiency, and the use of renewable resources and safer chemicals. oecd-ilibrary.orgjnj.com Research into the synthesis of p-dodecylbenzyl chloride and its derivatives is increasingly focused on these sustainable objectives. Innovations are centered on developing new catalytic systems that are not only efficient but also environmentally benign and recyclable. essentialchemicalindustry.orgkit.edu

Key areas of innovation include:

Advanced Catalysis: There is a move away from traditional stoichiometric reagents, like aluminum chloride, which generate significant waste. essentialchemicalindustry.org The focus is on heterogeneous and homogeneous catalysts that can be easily separated and reused, operate under milder conditions, and offer high selectivity, thereby minimizing unwanted by-products. kit.edu This includes the exploration of solid acid catalysts, phase transfer catalysts, and novel organocatalysts.

Alternative Reaction Media: The use of hazardous and volatile organic solvents is a major environmental concern. Green chemistry promotes the use of safer alternatives. For p-dodecylbenzyl chloride derivatives, research has shown the viability of using aqueous media, often facilitated by surfactant-catalysts like p-dodecylbenzenesulfonic acid (DBSA), which can create emulsions where reactions can occur efficiently. iau.irscirp.org Another promising area is the use of deep eutectic solvents (DESs), which are non-volatile, biodegradable, and can act as both the solvent and the catalyst. researchgate.net

Energy Efficiency: Innovations such as microwave-assisted synthesis are being explored to reduce reaction times and energy consumption compared to conventional heating methods. scirp.orgfrontiersin.org Microwave irradiation can directly and homogeneously heat the reactants, leading to faster and more efficient chemical transformations. frontiersin.org

Table 1: Innovations in Sustainable Synthesis

| Innovation Area | Approach | Key Advantages | Relevant Compounds |

|---|---|---|---|

| Advanced Catalysis | Use of recyclable solid acid catalysts or surfactant-catalysts. | Reduces waste, allows for easier product separation, lowers energy requirements. essentialchemicalindustry.orgkit.edu | p-Dodecylbenzenesulfonic acid (DBSA) iau.ir |

| Alternative Solvents | Employing aqueous media or Deep Eutectic Solvents (DESs). | Environmentally benign, reduces reliance on volatile organic compounds, potential for recyclability. scirp.orgresearchgate.net | Benzyl (B1604629) chloride researchgate.net |

| Energy Efficiency | Microwave-assisted synthesis. | Drastically reduces reaction times, provides uniform heating, lowers overall energy consumption. scirp.orgfrontiersin.org | 4-Hydroxycoumarin scirp.org |

Exploration of Novel Material Applications beyond Established Domains

While p-dodecylbenzyl chloride and its derivatives are well-established as precursors to surfactants like benzalkonium chloride, current research is uncovering their potential in a variety of advanced material applications. The unique molecular structure, combining a long, hydrophobic alkyl chain with a reactive benzyl chloride group, makes it a valuable building block for materials with tailored properties.

Emerging application areas include:

Functional Polymers and Nonionic Surfactants: Researchers are synthesizing novel nonionic surfactants, such as n-dodecylbenzyloxy ethoxylates, derived from p-dodecylbenzyl chloride. acs.org These compounds are being designed as potentially less ecologically harmful alternatives to existing surfactants like nonylphenol ethoxylates. acs.org

Templated Porous Materials: The amphiphilic nature of derivatives like dodecylbenzene (B1670861) sulfonic acid (DBSA) allows them to act as "soft templates" in the synthesis of mesoporous materials, such as MCM-41. deswater.com In this role, they help to create materials with highly ordered, uniform pore structures and large surface areas, which are valuable for applications in adsorption, catalysis, and separation. deswater.comnih.gov

Environmental Tracers: Long-chain alkylbenzenes, produced during the synthesis of detergents, are synthetic and persistent, making them effective molecular tracers for municipal and industrial waste in environmental systems like coastal marine waters. nih.gov

Table 2: Emerging Material Applications

| Application Domain | Role of Dodecylbenzyl Moiety | Resulting Material/Function | Example Derivative |

|---|---|---|---|

| Specialty Surfactants | Provides hydrophobic tail and reactive head for modification. | Creation of nonionic surfactants with potentially improved environmental profiles. acs.org | n-Dodecylbenzyloxy ethoxylates acs.org |

| Porous Materials | Acts as a soft template to direct pore formation. | Synthesis of mesoporous silica (B1680970) with high surface area for adsorption. deswater.com | Dodecylbenzene sulfonic acid (DBSA) deswater.com |

| Environmental Science | Serves as a persistent, synthetic marker. | Use as a molecular tracer for wastewater contamination in aquatic environments. nih.gov | Linear alkylbenzenes nih.gov |

Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Techniques

A fundamental understanding of reaction mechanisms is crucial for optimizing existing processes and designing new ones. Modern analytical techniques are providing unprecedented insight into the complex transformations involving p-dodecylbenzyl chloride and related compounds.

Computational Chemistry: Methods like Density Functional Theory (DFT) are powerful tools for studying reaction pathways that are difficult to observe experimentally. sumitomo-chem.co.jp Researchers can model potential intermediates and transition states, calculate activation energies, and predict how changes in structure or solvent will affect reaction outcomes. uq.edu.aumdpi.com For instance, computational studies on related chloroalkane reactions have been used to elucidate the catalytic cycle and determine turnover-limiting steps, providing a roadmap for catalyst improvement. rsc.orgrsc.org

Advanced Spectroscopic Analysis: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are essential for identifying and quantifying reaction intermediates and byproducts, even at very low concentrations. nih.gov This allows for the detailed mapping of catabolic pathways for related compounds like dodecylbenzene sulfonates. nih.gov Furthermore, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including solid-state NMR, is used to characterize the precise structure of complex derivatives and polymers, confirming the incorporation of the dodecylbenzyl moiety and understanding its influence on the material's properties. acs.org

Table 3: Mechanistic Investigation Techniques

| Technique | Type | Information Gained | Application Example |

|---|---|---|---|

| Density Functional Theory (DFT) | Computational | Elucidation of reaction pathways, calculation of activation energies, prediction of intermediate structures. sumitomo-chem.co.jpmdpi.com | Studying the mechanism of C-Cl bond activation and dechlorination. rsc.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Spectroscopic | Identification and quantification of reaction intermediates and products in complex mixtures. nih.gov | Analyzing the degradation pathway of branched-chain dodecylbenzene sulfonates. nih.gov |

| Solid-State NMR Spectroscopy | Spectroscopic | Characterization of the chemical structure and molecular environment in solid materials and polymers. acs.org | Characterizing the structure of polyaniline doped with dodecylbenzene sulfonic acid. acs.org |

Development of Smart Materials Incorporating Dodecylbenzyl Moieties

Smart materials are defined by their ability to change their properties in response to external stimuli such as temperature, light, or an electric field. ongreening.com The incorporation of dodecylbenzyl moieties into polymer backbones or as functional side groups presents a promising avenue for the development of novel smart materials.

The potential for creating these materials stems from the distinct characteristics of the dodecylbenzyl group:

Amphiphilic Nature: The combination of the long, nonpolar dodecyl chain and the polar benzyl group can be exploited to create amphiphilic polymers. These polymers can self-assemble in solution or in bulk to form ordered nanostructures, which could be designed to respond to changes in their environment (e.g., pH, solvent polarity).

Stimuli-Responsive Assembly: Research has shown that related compounds, like dodecylbenzene sulfonic acid, can be used to direct the assembly of other materials, suggesting the dodecylbenzyl group can influence molecular organization. escholarship.org This could be harnessed to create materials whose optical, mechanical, or surface properties change upon stimulation.

Functionalizable Benzyl Group: The benzyl portion of the moiety can be further functionalized with chromogenic (color-changing) or other responsive groups, creating a direct link between the material's structure and its smart functionality.

While still an emerging area, the development of smart materials based on these principles could lead to applications in sensors, controlled-release systems, and adaptive coatings. rsc.orgfrontiersin.org

Table 4: Potential for Dodecylbenzyl-Based Smart Materials

| Smart Material Concept | Role of Dodecylbenzyl Moiety | Potential Stimulus | Envisioned Response/Application |

|---|---|---|---|

| Self-Assembling Polymers | Provides amphiphilicity to drive the formation of ordered structures. | Change in pH or solvent. | Controlled release of encapsulated agents; switchable coatings. |

| Stimuli-Responsive Gels | Forms hydrophobic domains within a hydrogel network. | Temperature change. | Change in volume or swelling behavior for actuators or smart valves. |

| Functional Coatings | Acts as an anchor and organizing component for other functional molecules. | Light or electric field. | Alteration of surface wettability or color for smart windows or anti-fouling surfaces. rsc.org |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing p-Dodecylbenzyl chloride with high purity, and how can reproducibility be ensured?

- Methodological Answer :

- Synthesis : Use Friedel-Crafts alkylation or nucleophilic substitution under anhydrous conditions, employing catalysts like AlCl₃. Optimize reaction time and temperature to minimize by-products.

- Purification : Employ fractional distillation or column chromatography, followed by recrystallization in non-polar solvents.

- Characterization : Validate purity via ¹H/¹³C NMR (chemical shifts for benzyl and dodecyl groups), GC-MS (molecular ion peak at m/z corresponding to C₁₉H₃₁Cl), and HPLC (≥98% purity threshold). Document all steps exhaustively, including solvent grades and equipment specifications, to enable replication .